molecular formula C24H18BrNO4 B11576005 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide

Cat. No.: B11576005
M. Wt: 464.3 g/mol
InChI Key: ZLNJYDDWNATTBR-UHFFFAOYSA-N
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Description

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide is a complex organic compound that features a benzofuran core substituted with a bromobenzoyl group and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents like tetrahydrofuran (THF) and catalysts such as acetic acid and zinc powder .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The raw materials are sourced in bulk, and the reactions are carried out under controlled temperatures and pressures to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of the bromine atom with another functional group.

Scientific Research Applications

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity compared to similar compounds with different substituents .

Properties

Molecular Formula

C24H18BrNO4

Molecular Weight

464.3 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide

InChI

InChI=1S/C24H18BrNO4/c1-2-29-18-13-9-16(10-14-18)24(28)26-21-19-5-3-4-6-20(19)30-23(21)22(27)15-7-11-17(25)12-8-15/h3-14H,2H2,1H3,(H,26,28)

InChI Key

ZLNJYDDWNATTBR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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